4-Bromo-2-fluoro-3-methylbenzamide is an organic compound classified as a substituted benzamide. It is recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of MDV 3100, an androgen-receptor antagonist used in prostate cancer treatment. The compound's structure features a bromine atom at the para position, a fluorine atom at the ortho position, and a methyl group at the meta position relative to the amide functional group.
4-Bromo-2-fluoro-3-methylbenzamide has been synthesized through various chemical methods and is available from several chemical suppliers. It falls under the category of halogenated aromatic compounds, which are known for their diverse reactivity and utility in organic synthesis. The compound is also categorized under benzamides due to the presence of the amide functional group.
The synthesis of 4-Bromo-2-fluoro-3-methylbenzamide can be achieved through multiple pathways. A common method involves:
Industrial methods scale these laboratory procedures to produce larger quantities while maintaining high purity and yield through optimized reaction conditions and purification techniques .
4-Bromo-2-fluoro-3-methylbenzamide participates in several types of chemical reactions, including:
The primary mechanism of action for 4-Bromo-2-fluoro-3-methylbenzamide lies in its role as an intermediate in synthesizing MDV 3100. This drug functions by blocking androgens from binding to androgen receptors, thereby inhibiting their nuclear translocation and preventing co-activator recruitment, which is crucial for the proliferation of androgen-dependent cancer cells .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) confirm its structure and purity .
4-Bromo-2-fluoro-3-methylbenzamide serves multiple roles in scientific research:
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.:
CAS No.: 50657-19-7
CAS No.: